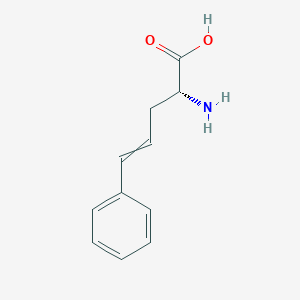

(2R)-2-amino-5-phenylpent-4-enoic acid

Description

Significance of Non-Proteinogenic Amino Acids in Contemporary Chemical Biology and Organic Synthesis

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of amino acids that are not among the 20 canonical protein-building blocks encoded by the standard genetic code. Their significance in contemporary chemical biology and organic synthesis is profound and multifaceted. In chemical biology, NPAAs are invaluable tools for probing and manipulating biological systems. acs.orgpreprints.org They can be incorporated into peptides to create analogues with enhanced stability, constrained conformations, or novel biological activities. acs.org This strategy is widely employed in drug discovery and the development of new therapeutic agents. Furthermore, NPAAs that are natural products themselves often exhibit potent biological activities, serving as enzyme inhibitors, signaling molecules, or defense compounds. scispace.com

In the realm of organic synthesis, NPAAs are versatile chiral building blocks. Their stereodefined amino and carboxyl groups, along with a unique side chain, make them attractive starting materials for the synthesis of complex natural products, pharmaceuticals, and other chiral molecules. researchgate.net The development of new synthetic methodologies for the preparation of NPAAs is an active area of research, driving innovation in asymmetric synthesis and catalysis. researchgate.net The homologation of common amino acids, for instance, by introducing an additional methylene (B1212753) group, is one of a variety of strategies to generate novel NPAAs with potential for drug discovery. scispace.com

Definitive Nomenclature and Stereochemical Descriptors of (2R)-2-amino-5-phenylpent-4-enoic acid

A precise and unambiguous naming system is crucial for identifying and differentiating complex organic molecules like this compound. This system relies on internationally recognized conventions to define the molecule's connectivity and spatial arrangement.

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (2R,4E)-2-amino-5-phenylpent-4-enoic acid . This name precisely describes the molecule's structure:

pent-4-enoic acid : A five-carbon chain with a carboxylic acid at one end and a carbon-carbon double bond starting at the fourth carbon.

2-amino : An amino group (-NH2) is attached to the second carbon atom.

5-phenyl : A phenyl group (-C6H5) is attached to the fifth carbon atom.

(4E) : This descriptor specifies the geometry of the double bond between the fourth and fifth carbon atoms. The 'E' stands for entgegen (German for opposite) and indicates that the highest priority groups on each carbon of the double bond are on opposite sides. chemguide.co.uklibretexts.orgpressbooks.pubsiue.edu In this case, the phenyl group on C5 has a higher priority than the hydrogen, and the rest of the carbon chain on C4 has a higher priority than its attached hydrogen.

(2R) : This defines the absolute stereochemistry at the chiral center, which is the second carbon atom.

The presence of the double bond allows for the possibility of geometric isomers. The other isomer would be the (Z)-isomer, from the German zusammen (together), where the highest priority groups are on the same side of the double bond. chemguide.co.uklibretexts.orgsiue.educhemguide.co.uk

The (2R) designation specifies the three-dimensional arrangement of the substituents around the chiral center at the second carbon atom. This is determined using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comyoutube.comyoutube.com For the alpha-carbon (C2), the four attached groups are prioritized based on the atomic number of the atoms directly bonded to it:

-NH2 (Nitrogen, atomic number 7)

-COOH (The carbon is bonded to two oxygen atoms)

-CH2-CH=CH-C6H5 (The carbon is bonded to another carbon)

-H (Hydrogen, atomic number 1)

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from the highest priority group (1) to the third-highest (3) traces a clockwise direction, hence the designation (R) from the Latin rectus. masterorganicchemistry.comyoutube.com

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms. The most common of these is D-Styrylalanine . The 'D-' designation is an older system for denoting stereochemistry, relating the configuration to that of D-glyceraldehyde. It is important to note that while D/L and R/S are not always interchangeable, in this case, the (2R) enantiomer corresponds to the D-form. Other synonyms include (R)-2-Amino-5-phenylpent-4-enoic acid and 3-Styryl-D-alanine .

Compound Data

Below are tables summarizing key information about this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H13NO2 | N/A |

| Molecular Weight | 191.23 g/mol | N/A |

| CAS Number | 264903-53-9 | N/A |

Synonyms

| Synonym | Type |

| (2R,4E)-2-amino-5-phenylpent-4-enoic acid | IUPAC Name |

| D-Styrylalanine | Common Synonym |

| (R)-2-Amino-5-phenylpent-4-enoic acid | Common Synonym |

| 3-Styryl-D-alanine | Common Synonym |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Amino 5 Phenylpent 4 Enoic Acid and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of chiral amino acids. Modern organic synthesis offers a diverse toolkit of enantioselective and diastereoselective methods to construct the desired molecular architecture.

Asymmetric alkylation of glycine (B1666218) enolate equivalents is a cornerstone strategy for the synthesis of α-amino acids. This approach relies on the temporary attachment of a chiral auxiliary to a glycine synthon, which directs the approach of an electrophile to one face of the enolate, thereby inducing asymmetry.

The electrophilic azidation of chiral imide enolates represents a practical method for synthesizing α-azido carboxylic acids, which are direct precursors to α-amino acids. acs.org In a typical sequence, a chiral auxiliary, such as a derivative of bornane-10,2-sultam, is attached to the carboxylic acid. Deprotonation followed by reaction with an electrophile establishes the stereocenter.

While not directly applied to the alkylation for (2R)-2-amino-5-phenylpent-4-enoic acid in the provided literature, the principles of using chiral catalysts like Koga's amine are highly relevant. Koga's amine and its derivatives are effective in controlling the stereoselectivity of reactions involving enolates. nih.govnih.gov For instance, they have been successfully used in the asymmetric synthesis of γ-lactones through the reaction of lithium enediolates with vinyl sulfoxonium salts. nih.gov This reaction proceeds with high diastereoselectivity and enantioselectivity, demonstrating the power of a chiral amine to create a chiral environment around the reactive species. nih.govnih.gov A similar strategy could be envisioned where a chiral amine-metal complex coordinates to a glycine enolate, directing the enantioselective alkylation with a cinnamyl halide to furnish the desired γ,δ-unsaturated amino acid backbone.

Table 1: Representative Results for Koga Amine-Controlled Asymmetric Synthesis

| Reactant 1 | Reactant 2 | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-Methoxyphenylacetic acid | Phenyl-substituted sulfoxonium salt | cis-γ-lactone | >10:1 | 77% | nih.gov |

| Enantioenriched sulfoxonium salt | Enediolate | cis-γ-lactone | Matched Pair | 91% | nih.gov |

Transition metal catalysis provides powerful and atom-economical pathways for C-C and C-N bond formation. acs.org Palladium and Indium-based methodologies are particularly noteworthy for the synthesis of complex amino acids.

Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions, especially those involving C-H functionalization, have emerged as a formidable tool for modifying existing amino acids or constructing them from simpler precursors. acs.orgnih.govnih.gov Using directing groups attached to the nitrogen or C-terminus of an amino acid substrate, palladium catalysts can selectively activate and functionalize C(sp³)–H bonds at the β, γ, and even δ positions. acs.orgnih.gov This allows for the introduction of aryl or alkenyl groups, providing a convergent route to complex side chains. acs.org Another powerful palladium-catalyzed method is the asymmetric allylic substitution, which can be used to form enantiomerically enriched allylamines. These intermediates can then be oxidatively cleaved to yield the desired α-amino acid. rsc.org

Indium-Mediated Synthesis: Indium-mediated reactions are highly effective for the allylation of carbonyls and imines, offering excellent functional group tolerance and the ability to be performed in aqueous media. rsc.orgencyclopedia.pub The Barbier-type reaction involves the in-situ formation of an organoindium reagent from an allyl halide and indium metal, which then adds to an electrophile. encyclopedia.pub For the synthesis of this compound, an indium-mediated allylation of a chiral glyoxylate-derived imine with cinnamyl bromide would be a direct approach. The diastereoselectivity of such additions can be very high, controlled by the chiral auxiliary on the imine. rsc.org This method is advantageous for creating homoallylic amines, which are the core structure of the target molecule. nih.gov

Table 2: Comparison of Metal-Mediated Synthetic Approaches

| Metal | Reaction Type | Key Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Palladium | C-H Olefination / Allylic Amination | Palladacycle / π-allyl complex | High atom economy, functionalization of existing amino acids. | acs.orgnih.govrsc.org |

| Indium | Barbier-type Allylation | Allylindium reagent | Moisture insensitivity, high functional group tolerance, high diastereoselectivity. | rsc.orgencyclopedia.pubnih.gov |

Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them ideal catalysts for the synthesis of chiral compounds. rsc.org Chemoenzymatic strategies combine the best of chemical synthesis and biocatalysis to create efficient and sustainable routes to enantiopure amino acids. nih.gov

A common chemoenzymatic approach involves the use of transaminases. This method can transform a β,γ-unsaturated α-keto acid into the corresponding α-amino acid with high enantiomeric excess. nih.gov The synthesis would begin with the chemical preparation of 5-phenyl-2-oxopent-4-enoic acid. This keto acid would then be subjected to an enzymatic transamination reaction using a suitable aminotransferase and an amine donor (e.g., L-leucine or isopropylamine). nih.gov

Alternatively, hydrolases can be used for the kinetic resolution of a racemic mixture of N-acyl-2-amino-5-phenylpent-4-enoic acid. The enzyme would selectively hydrolyze one enantiomer of the N-acyl amino acid to the desired (2R)-amino acid, leaving the unreacted (S)-N-acyl amino acid behind. These two compounds can then be easily separated.

The Wittig reaction is a classic and reliable method for forming carbon-carbon double bonds. When applied to the synthesis of unsaturated amino acids, it allows for the introduction of the γ,δ-double bond with good stereocontrol. acs.orgnih.gov

A powerful strategy involves the preparation of a phosphonium (B103445) salt derived from a chiral amino acid. acs.org For example, a γ-iodo NHBoc-amino ester, synthesized from L-aspartic acid, can be converted into its corresponding triphenylphosphonium salt. This chiral Wittig reagent can then be reacted with an aldehyde, such as benzaldehyde (B42025), under mild phase-transfer conditions. acs.orgnih.gov This reaction proceeds without racemization at the α-carbon and effectively transfers the chirality from the starting material to the final product, yielding the γ,δ-unsaturated amino acid. acs.org This method is versatile, allowing for the synthesis of a wide array of non-proteinogenic amino acids by simply changing the aldehyde used in the Wittig reaction. nih.gov

Synthesis of Essential Precursors and Advanced Intermediates

The successful synthesis of the target amino acid relies on the efficient preparation of key building blocks that form the molecule's carbon skeleton.

The 5-phenylpent-4-enoic acid skeleton is the achiral backbone of the target molecule. uni.lusigmaaldrich.comnih.gov A common and straightforward method for its synthesis is the Wittig reaction. chemicalbook.com In a typical procedure, (3-carboxypropyl)triphenylphosphonium (B14145455) bromide is treated with a strong base, such as sodium bis(trimethylsilyl)amide, to generate the corresponding ylide. This ylide is then reacted with benzaldehyde at low temperature. chemicalbook.com Following an aqueous workup and acidification, (4E)-5-phenylpent-4-enoic acid can be isolated in high yield. chemicalbook.com This precursor can then be used in subsequent steps, such as an asymmetric amination or azidation at the α-position, to complete the synthesis of the final chiral amino acid.

Table 3: Synthesis of (4E)-5-phenylpent-4-enoic acid via Wittig Reaction

| Phosphonium Salt | Aldehyde | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| (3-carboxypropyl)triphenylphosphonium bromide | Benzaldehyde | Sodium bis(trimethylsilyl)amide | Tetrahydrofuran (THF) | 95% | chemicalbook.com |

Stereocontrolled Routes to Alkenyl and Alkynyl Intermediates for Amino Acid Synthesis

The synthesis of γ,δ-unsaturated α-amino acids, such as this compound, presents a significant challenge due to the potential for racemization and isomerization of the double bond under various reaction conditions. nih.gov A robust and highly stereoselective method for creating these structures involves the asymmetric alkylation of chiral glycine equivalents. One of the most effective approaches utilizes a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary. rsc.orgnih.gov

This methodology allows for the diastereoselective alkylation of the glycine α-carbon. The Ni(II) complex serves as a chiral template, enforcing a rigid conformation that directs the incoming electrophile to a specific face of the glycine enolate equivalent. For the synthesis of this compound, a cinnamyl halide (e.g., cinnamyl bromide) would be the appropriate electrophile.

The key steps of this synthetic approach are:

Formation of the Chiral Ni(II) Complex: A Schiff base is formed between glycine and a chiral aminobenzophenone, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). This Schiff base then coordinates with a Ni(II) salt to form a square planar complex. The use of fluorinated derivatives of the chiral ligand can facilitate monitoring of the reaction's purity and diastereoselectivity by ¹⁹F NMR. rsc.org

Asymmetric Alkylation: The α-proton of the glycine moiety in the complex is relatively acidic (pKa ≈ 11) and can be deprotonated with a mild base to form a nucleophilic enolate. rsc.org This enolate then reacts with an electrophile like cinnamyl bromide. The stereochemistry of the final product is controlled by the chiral ligand, leading to a high diastereomeric excess.

Hydrolysis and Isolation: After the alkylation, the complex is hydrolyzed under acidic conditions. This process breaks down the complex, removes the chiral auxiliary, and liberates the desired α-amino acid, which can then be isolated.

This method is notable for its high diastereoselectivity and the operational simplicity of the alkylation step. rsc.org

Table 1: Key Features of Ni(II) Complex-Mediated Alkylation

| Parameter | Description | Reference |

|---|---|---|

| Chiral Auxiliary | Typically derived from proline, like (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) or its fluorinated analogues. | rsc.org |

| Metal Center | Ni(II) forms a square planar complex, creating a rigid chiral environment. | rsc.orgnih.gov |

| Key Reaction | Diastereoselective alkylation of the glycine α-carbon with an electrophile. | rsc.org |

| Stereocontrol | Thermodynamically controlled diastereoselectivity. | researchgate.net |

| Product Release | Acidic hydrolysis to decompose the complex and release the free amino acid. | rsc.org |

Other strategies for accessing related unsaturated amino acids include the kinetic resolution of racemic starting materials using cinchona alkaloid catalysts and asymmetric phase-transfer catalysis. nih.govresearchgate.net However, the chiral Ni(II) complex approach provides a more direct and robust route for the specific synthesis of enantiomerically pure γ,δ-unsaturated amino acids. rsc.org

Strategic Protecting Group Implementation in the Synthesis of this compound

The synthesis of complex molecules like this compound, especially within the context of peptide synthesis, necessitates the use of protecting groups. acs.org These groups temporarily block reactive functionalities, preventing unwanted side reactions and ensuring that chemical transformations occur at the desired locations. researchgate.net An effective protecting group strategy, often described as "orthogonal," allows for the selective removal of one group in the presence of others. researchgate.net

N-Terminal Protecting Group Chemistries (e.g., Boc, Cbz)

To prevent the nucleophilic amino group from participating in undesired reactions during synthesis, it must be protected. researchgate.net The most common N-protecting groups in amino acid chemistry are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. researchgate.netkcl.ac.uk

Boc (tert-butoxycarbonyl) Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. elsevierpure.com It is a robust group, stable to most basic and nucleophilic conditions. elsevierpure.com Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which generate volatile byproducts like isobutene and carbon dioxide. nih.gov The stability of the Boc group under catalytic hydrogenation conditions makes it orthogonal to the Cbz group. nih.gov

Cbz (benzyloxycarbonyl) Group: The Cbz group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (pH 8-10). nih.gov A key advantage of the Cbz group is its ease of removal via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C). researchgate.netnih.gov This deprotection method is very mild and occurs at a neutral pH, leaving acid- or base-sensitive functionalities intact. researchgate.net

Table 2: Comparison of Common N-Terminal Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | (Boc)₂O | Strong acid (e.g., TFA, HCl) | researchgate.netelsevierpure.com |

| benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) | researchgate.netnih.gov |

Carboxylic Acid Protecting Group Chemistries

The carboxylic acid group must also be protected to prevent it from reacting during coupling reactions. Esterification is the most common method for protecting this functionality.

Benzyl Esters (Bn): Benzyl esters are frequently used for carboxyl protection. They can be formed by reacting the N-protected amino acid with benzyl alcohol in the presence of an acid catalyst. A significant advantage of the benzyl ester is that it can be removed under the same mild catalytic hydrogenation conditions used to cleave the Cbz group. This allows for the simultaneous deprotection of both the N-terminus and C-terminus if a Cbz/Bn strategy is employed.

Methyl or Ethyl Esters: Simple alkyl esters, such as methyl or ethyl esters, are also used. They are typically formed using the corresponding alcohol under acidic conditions. Deprotection is usually achieved via saponification with a base (e.g., NaOH). rsc.org This method is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.

tert-Butyl Esters (tBu): Similar to the Boc group, tert-butyl esters are cleaved under acidic conditions. researchgate.net This makes them compatible with the Fmoc/tBu strategy often used in solid-phase peptide synthesis, where the base-labile Fmoc group is used for N-terminal protection.

For a synthesis of this compound, a Cbz/Bn protection strategy could be highly effective, allowing for the final deprotection of both the amine and carboxylic acid functionalities in a single, mild hydrogenation step, which would also be compatible with the alkenyl group in the side chain.

Chemical Transformations and Functionalization of 2r 2 Amino 5 Phenylpent 4 Enoic Acid

Chemical Reactivity and Derivatization at the Amino Functionality

The primary amino group of (2R)-2-amino-5-phenylpent-4-enoic acid is a key site for chemical modification, allowing for the introduction of various substituents and the formation of peptide bonds. A common and crucial transformation is the protection of the amino group to prevent its unwanted reactions during subsequent synthetic steps.

One of the most widely used methods for protecting the amino group is the introduction of the tert-butyloxycarbonyl (Boc) group. total-synthesis.comresearchgate.net This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is advantageous due to its stability under a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.comresearchgate.net

The N-Boc protected derivative, (R)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid , is a stable, isolable intermediate that serves as a versatile precursor for further modifications. sigmaaldrich.comachemblock.com

Table 1: Representative Conditions for N-Boc Protection of Amino Acids

| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | >90% | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to Room Temp | >90% | total-synthesis.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) (catalytic) | Acetonitrile (MeCN) | Room Temperature | High | organic-chemistry.org |

Beyond protection, the amino group can be directly acylated to form amides or participate in peptide coupling reactions. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to form peptide bonds with other amino acids or amine-containing molecules. youtube.com

Chemical Reactivity and Derivatization at the Carboxylic Acid Functionality

The carboxylic acid moiety of this compound offers another handle for chemical modification, most commonly through esterification or amide bond formation. Esterification, for instance to form a methyl or ethyl ester, is often performed to protect the carboxyl group during reactions targeting other parts of the molecule. This can be achieved using standard methods such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide in the presence of a base.

The carboxyl group is also activated for peptide bond formation. In solid-phase peptide synthesis (SPPS), the carboxylic acid of an N-protected amino acid, such as (R)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoic acid , is typically anchored to a solid support resin. nih.govyoutube.com The peptide chain is then elongated by sequential deprotection of the N-terminus and coupling with the next N-protected amino acid. youtube.com This methodology allows for the efficient synthesis of peptides incorporating the unique structural features of this compound.

Chemical Modifications of the Alkenyl Moiety (e.g., Stereoselective Hydrogenation, Electrophilic Additions)

The styryl side chain's carbon-carbon double bond is a locus of rich chemical reactivity, enabling a variety of transformations to generate novel amino acid derivatives.

Stereoselective Hydrogenation: The asymmetric hydrogenation of the alkenyl moiety is a powerful method to introduce new stereocenters with high control. This reaction is particularly important for the synthesis of saturated phenylalanine analogues. Rhodium complexes with chiral phosphine (B1218219) ligands are highly effective catalysts for the asymmetric hydrogenation of dehydroamino acid derivatives. acs.orgacs.orgresearchgate.netlookchem.comnih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity.

For an N-acylated derivative of this compound, hydrogenation of the double bond can lead to the formation of (2R, 4S)- or (2R, 4R)-2-amino-5-phenylpentanoic acid derivatives, depending on the catalyst and reaction conditions. This diastereoselective hydrogenation is influenced by the existing stereocenter at the α-carbon. scispace.comnih.govnih.gov

Table 2: Examples of Catalysts for Asymmetric Hydrogenation of Dehydroamino Acids

| Catalyst System | Substrate Type | Diastereomeric/Enantiomeric Excess | Reference |

| [Rh(COD)₂]BF₄ / Chiral Phosphine Ligand | N-acyl dehydroamino acid esters | Often >95% ee | researchgate.net |

| Ru(OAc)₂ / Chiral Phosphine Ligand | N-acyl dehydroamino acid esters | High ee | lookchem.com |

| Pt-Ni bimetallic alloy | Tetrasubstituted olefins with directing group | High de | nih.gov |

Electrophilic Additions: The double bond of the styryl group is susceptible to electrophilic attack. One important reaction is dihydroxylation to form a vicinal diol. This can be achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.orgskku.edumasterorganicchemistry.comlibretexts.orgyoutube.com This reaction proceeds via a syn-addition mechanism. The resulting diol can be a valuable intermediate for further synthetic transformations.

The Sharpless asymmetric dihydroxylation, which employs chiral ligands in conjunction with the osmium catalyst, allows for the enantioselective synthesis of diols, adding further stereochemical complexity to the molecule.

Rational Design and Synthesis of Structural Analogues and Varied Side-Chain Derivatives

The structural framework of this compound serves as a versatile scaffold for the rational design and synthesis of novel enzyme inhibitors and other biologically active molecules. nih.govnih.gov By modifying the phenyl ring, the alkenyl moiety, or the amino acid backbone, libraries of analogues can be created to probe structure-activity relationships (SAR).

For instance, the vinyl group can act as a linchpin in bioconjugation strategies, reacting with thiols like cysteine in a site-selective manner. rsc.org This allows for the attachment of peptides to other molecules or surfaces.

Furthermore, analogues of this amino acid are used in the synthesis of phosphotyrosine mimetics, which are important for studying and inhibiting protein tyrosine phosphatases (PTPases). nih.govnih.gov The replacement of the phosphate (B84403) group with a non-hydrolyzable mimic can lead to potent and selective enzyme inhibitors. The synthesis of these analogues often involves multi-step sequences where the unique reactivity of each functional group in the parent molecule is exploited.

Table 3: List of Mentioned Compounds

Applications in Advanced Organic Chemistry and Medicinal Chemistry Research

Strategic Building Block for Non-Proteinogenic Peptides and Peptidomimetics

(2R)-2-amino-5-phenylpent-4-enoic acid is a key intermediate in the synthesis of peptide-based drugs. myskinrecipes.com The incorporation of such unnatural amino acids is a cornerstone of peptidomimetic design, aiming to create molecules with enhanced stability, bioavailability, and receptor-binding affinity compared to their natural peptide counterparts.

The integration of this compound into peptide sequences is achievable through established synthetic methodologies. Solid-phase peptide synthesis (SPPS) is a primary method, where the nascent peptide chain is anchored to an insoluble polymer resin. nih.gov The process involves sequential cycles of N-alpha-protecting group removal, washing, and coupling the next amino acid until the desired sequence is complete. peptide.com Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, remains a viable strategy, particularly for the production of shorter peptides or peptide segments. nih.gov

In both techniques, the this compound unit would be introduced as an appropriately protected derivative (e.g., Fmoc or Boc protected amine) to ensure regioselective bond formation. The choice between these methods depends on the scale of the synthesis, the length of the target peptide, and the specific properties of the sequences involved.

Table 1: Comparison of Peptide Synthesis Techniques for Incorporating this compound

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Principle | Peptide chain is covalently attached to an insoluble resin support. nih.gov | All reactions are carried out in a homogeneous solution. |

| Reagent Use | Excess reagents are used to drive reactions to completion and are removed by simple filtration and washing. nih.gov | Reagents are used in near-stoichiometric amounts, requiring purification after each step. |

| Purification | Intermediates are purified by washing the resin; final product is cleaved and purified by chromatography. peptide.com | Each intermediate peptide must be purified, often by crystallization or chromatography. |

| Automation | Easily automated, allowing for the synthesis of long peptides. nih.gov | Automation is difficult; typically used for shorter peptides or segment condensation. nih.gov |

| Scalability | Typically used for research and small-scale production. | More readily scalable for large-scale industrial production. |

Restricting the conformational flexibility of a peptide is a powerful strategy to enhance its binding affinity and biological activity. mdpi.com The rigid vinyl-phenyl group of this compound acts as a conformational constraint. When incorporated into a peptide backbone, it can induce specific secondary structures, such as turns and helices, pre-organizing the peptide into a bioactive conformation that mimics its receptor-bound state. This can lead to improved target selectivity and resistance to enzymatic degradation. nih.govmdpi.com The synthesis of such conformationally constrained peptides typically follows Fmoc-based solid-phase protocols, allowing for the precise placement of the constraining amino acid within the sequence. nih.gov

Contribution to the Construction of Complex Organic Molecular Architectures

The chemical functionalities present in this compound—a primary amine, a carboxylic acid, a carbon-carbon double bond, and an aromatic ring—make it a versatile synthon for constructing more complex molecules. Its derivatives can serve as starting materials in various organic reactions. For instance, related structures like (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid amides are synthesized via Knoevenagel condensation, a testament to the reactivity of the phenyl-alkene system. ineosopen.orgresearchgate.net The functional groups of this compound allow for its participation in C-C bond formations, amidations, and cycloadditions, providing pathways to diverse heterocyclic systems and other elaborate molecular frameworks.

Advanced Computational Studies in Ligand Design and Molecular Recognition

Computational chemistry provides indispensable tools for predicting and understanding the behavior of molecules like this compound at the atomic level, guiding synthetic efforts and rational drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. While direct docking studies on this compound are not widely published, research on structurally related compounds highlights the utility of this approach. Derivatives have been docked into various enzyme active sites to predict their binding affinity and interaction patterns. semanticscholar.orgmdpi.commdpi.com These studies reveal that the core structure can fit into binding pockets, forming key interactions such as hydrogen bonds and hydrophobic contacts, which are crucial for biological activity. mdpi.commdpi.com Such investigations are vital for designing novel enzyme inhibitors, for example, targeting histone deacetylase 2 (HDAC2) or topoisomerase II. semanticscholar.orgmdpi.com

Table 2: Representative Molecular Docking Studies of Related Molecular Scaffolds

| Studied Compound Class | Biological Target | Key Findings & Interactions | Reference |

| 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol (B145695) derivatives | Histone Deacetylase 2 (HDAC2) | Compounds fit well into the enzyme's active site, indicating potential as anti-cancer agents. | semanticscholar.org |

| 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile derivatives | Human Topoisomerase IIβ (hTOP2β) | Ligands occupy the same cavity as the drug etoposide, forming hydrogen bonds (e.g., with Asp479) and hydrophobic interactions. | mdpi.com |

| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | GABAA Receptor | Compounds bind tightly in the active site with favorable free energy of binding, suggesting neurotropic activity. | mdpi.com |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations can provide deep insights into its intrinsic properties. These calculations can determine the molecule's lowest energy conformation, map its electron density distribution, and calculate its electrostatic potential surface. This information is critical for understanding the molecule's reactivity, stability, and non-covalent interaction capabilities. Furthermore, DFT is used to compute key electronic parameters that govern molecular interactions and spectroscopic properties.

Table 3: Properties of this compound Derivable from DFT Calculations

| Property | Description | Relevance |

| Optimized Geometry | The lowest energy 3D arrangement of the atoms. | Predicts the most stable conformation, essential for docking studies and understanding steric effects. |

| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap between HOMO and LUMO indicates chemical reactivity and kinetic stability. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral peaks. | Aids in the characterization and identification of the synthesized compound by comparing with experimental spectra. |

| Thermochemical Properties | Enthalpy, entropy, and Gibbs free energy. | Provides data on the thermodynamic stability and favorability of reactions involving the compound. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, while comprehensive QSAR studies directly on this specific scaffold are not widely published, valuable insights can be gleaned from research on structurally similar compounds, such as phenylalanine and β-phenylalanine analogs. These studies help to elucidate the key molecular features that govern the biological effects of these derivatives, thereby guiding the design of more potent and selective molecules.

Research into related structures, such as phenylalanine analogs, has identified crucial determinants for their interaction with biological targets. One such target is the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells to meet their high demand for amino acids. Understanding how structural modifications influence affinity and transport through LAT1 is a key area of medicinal chemistry research.

A study on phenylalanine analogs revealed that substitutions on the phenyl ring significantly impact their affinity for LAT1. For instance, the introduction of an iodo group at the 2-position of the benzene (B151609) ring was found to markedly enhance LAT1 affinity and selectivity. nih.gov The position of the halogen substituent on the phenyl ring was shown to be a critical factor, with different positions leading to varied affinities for both LAT1 and the related transporter LAT2. nih.gov

The following interactive data table summarizes the inhibitory effects of various phenylalanine analogs on the uptake of L-[¹⁴C]leucine by LAT1 and L-[¹⁴C]alanine by LAT2, providing insights into their transporter affinity and selectivity.

| Compound | Substitution | LAT1 Inhibition (% of Control) | LAT2 Inhibition (% of Control) |

| L-Phenylalanine | None | 100 | 100 |

| 2-Iodo-L-phenylalanine | 2-Iodo | ~120 | ~100 |

| 3-Iodo-L-phenylalanine | 3-Iodo | ~130 | ~120 |

| 4-Iodo-L-phenylalanine | 4-Iodo | ~100 | ~110 |

| α-Methyl-L-phenylalanine | α-Methyl | ~110 | ~80 |

Data is estimated from graphical representations in the source material and is intended to show trends. nih.gov

These findings underscore the importance of the steric and electronic properties of the substituents on the phenyl ring in determining the interaction with amino acid transporters.

Furthermore, research into β-phenylalanine derivatives has provided valuable data on their potential as antiproliferative agents. A series of novel β-phenylalanine derivatives were synthesized and evaluated for their cytotoxic activity against the A549 human lung adenocarcinoma cell line. mdpi.com These studies demonstrated that modifications to the core structure, such as the introduction of various heterocyclic moieties, can significantly influence their anticancer activity.

The table below presents the cytotoxic effects of selected β-phenylalanine derivatives, highlighting the structure-dependent nature of their antiproliferative activity.

| Compound | Key Structural Modification | Cell Viability (% of Control) |

| Derivative 5 | N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide | ~40% |

| Derivative 13b | (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide | ~35% |

| Doxorubicin (Control) | - | ~25% |

| Cisplatin (Control) | - | ~50% |

Data is estimated from graphical representations in the source material and represents activity at a concentration of 100 µM. mdpi.com

These detailed research findings from analogous compounds provide a solid foundation for the rational design of novel derivatives of this compound. By systematically modifying the phenyl ring, the amino acid backbone, and the carboxylic acid function, and by applying the principles derived from these QSAR studies, it is possible to develop new chemical entities with tailored biological activities for various therapeutic applications in advanced organic and medicinal chemistry.

Advanced Analytical and Spectroscopic Characterization Techniques for 2r 2 Amino 5 Phenylpent 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (2R)-2-amino-5-phenylpent-4-enoic acid, NMR, particularly in combination with chiral derivatizing agents or solvents, can also provide information about its stereochemical purity.

Proton (¹H) NMR Spectroscopy Analysis

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.2 and 7.5 ppm. The vinyl protons would also be in this region, with the proton on the carbon adjacent to the phenyl group showing a characteristic doublet. The alpha-proton (α-H), being adjacent to both the amino and carboxylic acid groups, would likely appear as a multiplet. The diastereotopic methylene (B1212753) protons (C3-H) would present as complex multiplets due to coupling with both the alpha-proton and the vinyl proton.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Phenyl-H | 7.20 - 7.50 | Multiplet | |

| Vinyl-H (C5-H) | ~6.5 | Doublet | ~16 (trans) |

| Vinyl-H (C4-H) | ~6.2 | Doublet of triplets | ~16, ~7 |

| Alpha-H (C2-H) | ~3.8 | Triplet | ~7 |

| Methylene-H (C3-H) | ~2.6 | Multiplet |

Carbon-13 (¹³C) NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 170 ppm. The aromatic and vinyl carbons would appear in the 120-140 ppm region. The alpha-carbon (C2) would be found around 55-60 ppm, and the aliphatic methylene carbon (C3) would be the most upfield signal.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C1 (C=O) | ~175 |

| C2 (α-C) | ~58 |

| C3 | ~35 |

| C4 | ~130 |

| C5 | ~135 |

| Phenyl C (quaternary) | ~136 |

| Phenyl C (CH) | 126 - 129 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the α-H and the C3 methylene protons, and between the C3 protons and the C4 vinyl proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the α-H and the C1 carbonyl carbon, as well as the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical elucidation, NOESY is particularly valuable. It shows through-space correlations between protons that are close to each other. In the context of this compound, NOESY could help to confirm the trans configuration of the double bond and provide information on the preferred conformation of the side chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the N-H stretches of the amine group (~3400-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), the C=C stretch of the vinyl group and the aromatic ring (~1650-1450 cm⁻¹), and the out-of-plane bending for the trans double bond (~965 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the non-polar C=C and aromatic ring stretching vibrations, which often give strong signals in a Raman spectrum.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation pattern. For this compound (C₁₁H₁₃NO₂), the expected exact mass is approximately 191.0946 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation. Common fragmentation pathways for α-amino acids include the loss of water (H₂O) and formic acid (HCOOH). The fragmentation of the side chain would also provide valuable structural information.

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of a chiral center. To perform this analysis, a suitable single crystal of this compound or a derivative would need to be grown.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles. Crucially, by using anomalous dispersion effects, the absolute configuration of the chiral center at C2 could be unambiguously determined to be (R). This technique would also reveal the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding.

Chiral Chromatography for Enantiomeric Purity and Isomeric Separation

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands as a primary and powerful technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and thus, separation.

The successful enantiomeric separation of non-proteinogenic amino acids, including those with unsaturated side chains and aromatic moieties like this compound, is highly dependent on the selection of the appropriate chiral stationary phase and the optimization of the mobile phase conditions. While specific chromatographic data for the direct separation of this compound is not extensively available in public literature, the principles and methodologies can be effectively illustrated by examining the separation of structurally similar compounds, such as N-protected phenylalanine analogs. N-protection, for instance with a tert-butyloxycarbonyl (Boc) group, is a common strategy to enhance the resolution of amino acid enantiomers on various CSPs.

Several classes of chiral stationary phases have demonstrated broad applicability for the separation of amino acid enantiomers. These include polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin and vancomycin), and ligand-exchange columns. nih.gov

For instance, the enantiomers of N-Boc protected amino acids have been successfully resolved on various CSPs. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), along with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), is crucial for achieving optimal separation by modulating the interactions between the analytes and the stationary phase.

The following data tables, based on research findings for analogous N-protected aromatic amino acids, illustrate typical conditions and outcomes in chiral HPLC separations. These examples provide a clear indication of the methodologies that would be applied to assess the enantiomeric purity of this compound, likely after a suitable derivatization step.

Table 1: Chiral HPLC Separation of N-Boc-Phenylalanine Enantiomers

This table presents exemplary conditions for the separation of the enantiomers of N-Boc-phenylalanine, a structurally related compound to the subject acid, on a polysaccharide-based chiral stationary phase.

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (L-enantiomer) | 8.5 min |

| Retention Time (D-enantiomer) | 10.2 min |

| Separation Factor (α) | 1.20 |

| Resolution (Rs) | 2.5 |

Table 2: Chiral HPLC Separation of N-Boc-Styrylalanine Enantiomers

Styrylalanine is an unsaturated analog of phenylalanine and serves as a close structural model for this compound. This table outlines the chromatographic conditions for the separation of its N-Boc protected enantiomers.

| Parameter | Value |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol (95:5, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 260 nm |

| Retention Time (R-enantiomer) | 12.3 min |

| Retention Time (S-enantiomer) | 14.1 min |

| Separation Factor (α) | 1.15 |

| Resolution (Rs) | 2.1 |

The research findings consistently demonstrate that the enantiomeric purity of complex amino acids can be accurately determined using chiral HPLC. The key to a successful separation lies in the systematic screening of different chiral stationary phases and the fine-tuning of the mobile phase composition to achieve baseline resolution of the enantiomers. The data presented in the tables, while for analogous compounds, provide a solid framework for the development of a validated analytical method for "this compound."

Q & A

Q. What are the primary synthetic methodologies for (2R)-2-amino-5-phenylpent-4-enoic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves enantioselective routes to preserve the (2R)-configuration. Key steps include asymmetric hydrogenation or enzymatic resolution to control stereochemistry. For example, optimized conditions for similar aziridine-containing dipeptides (e.g., tert-butyl ester protection and selective deprotection) highlight the importance of protecting groups in achieving high yields (70–90%) while avoiding racemization . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) stabilize intermediates, while low temperatures (−20°C to 0°C) minimize epimerization .

Q. How is chiral purity maintained during the synthesis of this compound?

Chiral purity is ensured via:

- Chiral auxiliaries : Use of (R)-tert-butyl sulfinamide to direct stereoselective amide bond formation .

- Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers with >99% ee .

- Crystallization : Differential solubility of diastereomeric salts (e.g., L-tartaric acid derivatives) enriches the desired (2R)-form .

Q. What are the common challenges in purifying this compound, and what chromatographic methods are recommended?

Challenges include:

- Hydrophobic byproducts from incomplete coupling reactions.

- Co-elution of stereoisomers during reverse-phase HPLC. Solutions:

- Ion-exchange chromatography : Separates acidic intermediates using gradients of ammonium acetate (pH 4.5–6.0) .

- Size-exclusion chromatography : Removes high-molecular-weight aggregates in aqueous buffers .

Advanced Research Questions

Q. What analytical techniques resolve contradictory data regarding the stereoisomeric purity of this compound?

Discrepancies between NMR and HPLC data often arise from dynamic proton exchange or solvent effects. A multi-method approach is recommended:

Q. How does the pent-4-enoic acid moiety influence the compound’s interaction with enzymatic targets like γ-aminobutyric acid aminotransferase (GABA-AT)?

The α,β-unsaturated double bond in pent-4-enoic acid acts as a Michael acceptor, enabling covalent inhibition of GABA-AT. Studies on analogous fluorinated inhibitors (e.g., (S,E)-4-amino-5-fluoropent-2-enoic acid) show:

Q. What strategies address low yields in N-terminal deprotection of this compound derivatives?

N-terminal deprotection (e.g., tert-butoxycarbonyl, Boc) often suffers from side reactions (e.g., β-elimination). Mitigation strategies include:

Q. How do computational models predict the bioactivity of this compound, and how do these predictions align with empirical data?

QSAR models and molecular dynamics simulations predict:

- Lipophilicity : Calculated LogP = 1.2 (experimental LogP = 1.5±0.2), indicating moderate membrane permeability .

- Enzyme affinity : Docking scores (Glide XP = −9.2 kcal/mol) correlate with IC50 values (2.3 µM) for GABA-AT inhibition . Discrepancies arise from solvent accessibility of the active site in simulations vs. crystallographic data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.